THPP-1 is a potent and orally bioavailable PDE10A inhibitor.
THPP-1
CAS No.: 1257051-63-0
Cat. No.: VC0545272
Molecular Formula: C23H21ClN6O3
Molecular Weight: 464.91
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1257051-63-0 |
|---|---|
| Molecular Formula | C23H21ClN6O3 |
| Molecular Weight | 464.91 |
| IUPAC Name | [2-(6-chloropyridin-3-yl)-4-(2-methoxyethoxy)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]-imidazo[1,5-a]pyridin-1-ylmethanone |
| Standard InChI | InChI=1S/C23H21ClN6O3/c1-32-10-11-33-22-16-13-29(23(31)20-18-4-2-3-8-30(18)14-26-20)9-7-17(16)27-21(28-22)15-5-6-19(24)25-12-15/h2-6,8,12,14H,7,9-11,13H2,1H3 |
| Standard InChI Key | JBHLOPKIPKTRSU-UHFFFAOYSA-N |
| SMILES | COCCOC1=NC(=NC2=C1CN(CC2)C(=O)C3=C4C=CC=CN4C=N3)C5=CN=C(C=C5)Cl |
| Appearance | Solid powder |
Introduction
Pharmacological Properties of THPP-1
Mechanism of Action
THPP-1 functions as a selective inhibitor of PDE10A, an enzyme highly expressed in the brain, particularly in the striatum. PDE10A plays a crucial role in regulating intracellular signaling by metabolically inactivating the important second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) . By inhibiting PDE10A, THPP-1 prevents the degradation of these cyclic nucleotides, leading to their accumulation within neurons. This accumulation subsequently activates downstream signaling cascades that modulate neuronal function and synaptic transmission. The selective inhibition of PDE10A by THPP-1 represents a targeted approach to modulating specific neural circuits involved in cognition and behavior.
Potency and Selectivity Profile
THPP-1 exhibits nanomolar potency against the PDE10A enzyme, demonstrating high specificity for this particular phosphodiesterase subtype over other PDE families . This selectivity profile is crucial for minimizing off-target effects that could potentially lead to adverse reactions. The compound's high potency allows for efficacy at relatively low doses, which may translate to a favorable therapeutic window in clinical applications. The combination of high potency and selectivity positions THPP-1 as a valuable pharmacological tool for investigating PDE10A function and as a promising lead compound for drug development.
Molecular Effects of THPP-1
Impact on Striatal Signaling Pathways
THPP-1 administration has been shown to significantly increase the phosphorylation of several key proteins involved in synaptic plasticity within the striatum . These molecular changes provide insight into the mechanisms by which PDE10A inhibition may influence neuronal function and ultimately behavior. Table 1 summarizes the key molecular targets affected by THPP-1 administration.
Table 1: Key Molecular Targets Affected by THPP-1 in Striatal Tissue
The increased phosphorylation of the AMPA receptor GluR1 subunit suggests enhanced glutamatergic neurotransmission, which is particularly relevant for cognitive processes. ERK activation plays a crucial role in signal transduction and neuroplasticity, while CREB phosphorylation promotes the expression of genes involved in synaptic function and neural adaptation. Collectively, these molecular changes induced by THPP-1 create a cellular environment conducive to enhanced synaptic plasticity and neuronal communication.
Preclinical Efficacy of THPP-1
Antipsychotic-Like Effects
THPP-1 has demonstrated dose-dependent effects in established preclinical assays that predict antipsychotic efficacy . These assays are widely used in neuropharmacology research to screen compounds for potential antipsychotic properties. Table 2 summarizes the key findings from these preclinical models.
Table 2: Antipsychotic-Like Effects of THPP-1 in Preclinical Models
These preclinical findings suggest that THPP-1 may exhibit antipsychotic efficacy comparable to currently approved medications but potentially with a different side effect profile due to its distinct mechanism of action. The attenuation of MK-801-induced psychomotor activation is particularly relevant as NMDA receptor hypofunction has been implicated in the pathophysiology of schizophrenia.
Cognitive Enhancement Properties
Beyond its antipsychotic-like effects, THPP-1 has shown promising cognitive-enhancing properties in both rodent and non-human primate models . These effects are especially significant given the limited efficacy of current antipsychotics in addressing cognitive impairments associated with schizophrenia. Table 3 outlines the key findings related to cognitive enhancement.
Table 3: Cognitive Enhancement Effects of THPP-1 in Preclinical Models
The improvement in object recognition memory in rats suggests enhanced episodic memory function, while the attenuation of ketamine-induced deficits in the object retrieval detour task in rhesus monkeys indicates beneficial effects on executive function. These cognitive domains are frequently impaired in schizophrenia and other neuropsychiatric disorders, highlighting the potential clinical significance of these findings.
Pharmacokinetic Properties
Metabolism and Elimination
Future Research Directions
Clinical Development Considerations
The promising preclinical findings with THPP-1 warrant further investigation in human clinical trials to validate its efficacy, safety, and tolerability. Initial phase 1 studies would need to establish the pharmacokinetic profile in humans and determine appropriate dosing regimens. Subsequent efficacy trials would ideally include assessments of both positive symptoms and cognitive function to evaluate the compound's potential dual benefits. Additionally, long-term safety studies would be necessary to characterize the risk profile with chronic administration.
Expanding the Understanding of PDE10A Inhibition
Further research with THPP-1 could expand our understanding of PDE10A's role in neuropsychiatric disorders and potentially identify additional therapeutic applications. Investigations into the effects of THPP-1 on negative symptoms of schizophrenia, which are poorly addressed by current treatments, would be particularly valuable. Additionally, studies examining potential applications in other conditions characterized by cognitive impairment, such as Alzheimer's disease or attention deficit hyperactivity disorder, could broaden the therapeutic potential of PDE10A inhibitors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume